PI-Cof-2

Description

Properties

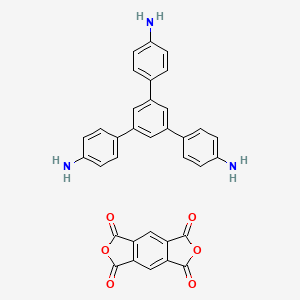

Molecular Formula |

C34H23N3O6 |

|---|---|

Molecular Weight |

569.6 g/mol |

IUPAC Name |

4-[3,5-bis(4-aminophenyl)phenyl]aniline;furo[3,4-f][2]benzofuran-1,3,5,7-tetrone |

InChI |

InChI=1S/C24H21N3.C10H2O6/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18;11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-15H,25-27H2;1-2H |

InChI Key |

MJLZJGFRAMJCHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Pi Cof 2

Advanced Synthetic Strategies for Crystalline PI-Cof-2

The synthesis of crystalline this compound typically involves the reaction of carefully selected molecular building blocks under controlled conditions to form extended networks linked by imide bonds. researchgate.netsci-hub.se

Rational Selection and Preparation of Molecular Building Blocks

The formation of this compound relies on the rational selection of complementary organic molecules that can undergo condensation to form imide linkages and assemble into a porous crystalline structure. For the synthesis of 2D PI-COFs like PI-Cof-1, this compound, and PI-Cof-3, C₂-symmetric pyromellitic dianhydride (PMDA) is commonly reacted with C₃-symmetric triamine building blocks. mdpi.comresearchgate.netresearchgate.net Specifically for this compound, the C₃-symmetric linker used is 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB). mdpi.comrsc.org These building blocks are designed to promote the formation of a hexagonal topology in the resulting COF structure. mdpi.comresearchgate.net The selection of rigid and symmetric monomers is crucial for directing the formation of ordered, crystalline frameworks. mdpi.comrsc.org

Optimization of Reaction Conditions for Imide Linkage Formation (e.g., Solvothermal, Ionothermal Methods)

The formation of stable imide linkages typically requires high reaction temperatures, and the reaction is generally less reversible compared to other dynamic covalent chemistries used in COF synthesis, such as imine formation. researchgate.nettandfonline.comuni-muenchen.de The established synthetic protocol for crystalline PI-COFs is the solvothermal method. nih.govuni-muenchen.de This involves heating a mixture of the precursor monomers, solvents, and often a catalyst in a sealed vessel at elevated temperatures. acs.org

For this compound, solvothermal synthesis has been reported using a mixture of high-boiling solvents such as mesitylene (B46885) and N-methyl-2-pyrrolidone (NMP), with isoquinoline (B145761) commonly added as a catalyst to impart some reversibility to the imide ring formation, which is beneficial for achieving crystallinity through error correction. researchgate.netnih.govrsc.orgcore.ac.ukrsc.orgalfa-chemistry.com Typical reaction conditions involve heating the mixture at temperatures around 200-250 °C for several days (e.g., 5-7 days). mdpi.comresearchgate.netsci-hub.se

An alternative approach, ionothermal synthesis, has also been explored for imide-linked COFs. nih.govuni-muenchen.de This method utilizes molten salts, such as zinc chloride (ZnCl₂) or eutectic salt mixtures, as the reaction medium. nih.govuni-muenchen.de Ionothermal synthesis can significantly reduce the reaction time compared to solvothermal methods, sometimes to a matter of hours, and does not necessarily require soluble precursors. nih.govuni-muenchen.de However, the high reaction temperatures (280-300 °C) associated with using pure ZnCl₂ can limit the choice of building blocks due to potential decomposition. uni-muenchen.de

Control over Crystallinity and Morphology of this compound Architectures

Controlling the crystallinity and morphology of this compound is essential for optimizing its performance in various applications. Factors influencing crystallinity include the choice of solvent, reaction temperature, reaction time, and the presence of catalysts or modulators. acs.orgrsc.org The low reversibility of the imide formation reaction poses a challenge in achieving high crystallinity, as it limits the ability for error correction during the framework growth. researchgate.netuni-muenchen.de

The solvothermal method, while time-consuming, has been successful in producing crystalline PI-COFs. nih.govuni-muenchen.de The use of catalysts like isoquinoline in solvothermal synthesis helps to introduce some degree of reversibility, facilitating the formation of more ordered structures. nih.govrsc.org The morphology of PI-COFs synthesized via solvothermal methods can range from powders to micron-grade sheets that may assemble into clusters. rsc.orgresearchgate.net

Ionothermal synthesis offers a faster route but requires careful optimization to achieve high crystallinity, as the high temperatures can lead to amorphous materials if not controlled. nih.govuni-muenchen.dersc.org Strategies such as using specific salt mixtures and controlling the heating profile are employed to promote crystalline growth.

Strategies for Scalable Synthesis of this compound

While laboratory-scale synthesis of this compound has been demonstrated, developing scalable synthesis strategies is crucial for its potential industrial applications. mdpi.comacs.org The solvothermal method, while effective for producing crystalline material, can be time-consuming and requires high-boiling solvents and sealed reaction vessels, which can pose challenges for large-scale production. uni-muenchen.de

Efforts towards scalable synthesis of COFs, including polyimide COFs, are ongoing. mdpi.comacs.org One reported approach for scalable synthesis of 2D PI-COF with a well-defined lamellar structure involved a solvothermal method capable of producing material in batches of tens of milligrams, with potential for larger quantities. liverpool.ac.ukacs.orgnih.gov Alternative methods, such as photon-assisted synthesis on a water surface, have shown promise for scalable production of 2D COFs, although specific reports on this compound using this method require further investigation. acs.orgfigshare.com The development of more efficient and environmentally friendly synthetic routes, such as optimized ionothermal methods, could also contribute to scalable production. uni-muenchen.de

Comprehensive Structural Characterization Techniques Applied to this compound

Characterizing the structure of this compound is essential to confirm the formation of the desired framework, determine its topology, and assess its crystallinity and porosity. A combination of techniques is typically employed. nih.gov

X-ray Diffraction Analysis for Long-Range Order and Topology (e.g., Powder X-ray Diffraction, Single-Crystal X-ray Diffraction Challenges)

X-ray diffraction (XRD) is a primary technique for investigating the long-range order and crystallinity of COFs. Powder X-ray diffraction (PXRD) is commonly used to analyze the bulk crystallinity and determine the stacking mode of 2D layered COFs. rsc.orgresearchgate.netnih.govresearchgate.net The PXRD pattern of a crystalline COF exhibits sharp diffraction peaks corresponding to the repeating structural units and their arrangement. researchgate.net For PI-COFs, PXRD patterns can reveal the presence of a hexagonal topology and provide information about the interlayer stacking. mdpi.comresearchgate.netresearchgate.net Simulated PXRD patterns based on proposed structural models (e.g., AA eclipsed or AB staggered stacking) are often compared with experimental data to validate the structure. researchgate.netrsc.org

While PXRD provides valuable information about the bulk material, obtaining single-crystal X-ray diffraction (SCXRD) data for COFs, including this compound, remains challenging. rsc.orgnih.gov COFs are often obtained as microcrystalline powders, and growing single crystals of sufficient size and quality for SCXRD analysis is difficult. rsc.orgnih.gov This is partly attributed to the rigid and irreversible nature of some covalent linkages, which limits the ability for error correction during crystallization. rsc.org Despite these challenges, progress has been made in growing single crystals of some COFs, enabling high-resolution structural analysis. rsc.orgnih.govacs.org Techniques like electron diffraction (MicroED) are also being explored for structure determination from very small crystals. xtalpi.com For this compound, structural information regarding its precise atomic arrangement and pore structure is primarily derived from PXRD data combined with computational modeling.

Other characterization techniques used in conjunction with XRD include Fourier-transform infrared (FT-IR) spectroscopy to confirm the formation of imide linkages, solid-state nuclear magnetic resonance (NMR) spectroscopy to analyze the local structure and connectivity, and gas adsorption measurements (e.g., N₂ adsorption-desorption isotherms) to determine surface area and pore size distribution. acs.orgrsc.orgresearchgate.netnih.gov Electron microscopy techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide insights into the morphology and microstructure of the this compound materials. rsc.orgresearchgate.netnih.gov

Data Table: Representative Synthesis Conditions for Imide-Linked COFs (Including this compound)

| COF Type | Building Blocks | Method | Solvents | Catalyst | Temperature (°C) | Time | Ref. |

| PI-COF-1 | PMDA, tris(4-aminophenyl)amine | Solvothermal | Mesitylene/NMP | Isoquinoline | 200 or 250 | 5–7 days | mdpi.comresearchgate.net |

| This compound | PMDA, 1,3,5-tris(4-aminophenyl)benzene (TAPB) | Solvothermal | Mesitylene/NMP/Isoquinoline | Isoquinoline | 200 | 5 days | researchgate.netrsc.org |

| PI-COF-3 | PMDA, 1,3,5-tris[4-amino(1,1-biphenyl-4-yl)]benzene | Solvothermal | Mesitylene/NMP | Isoquinoline | 250 | 7 days | mdpi.comresearchgate.net |

| PI-COF-4 | PMDA, 1,3,5,7-tetraaminoadamantane (B3069178) (TAA) | Solvothermal | Not specified (3D COF) | Not specified | 160 | 5 days | researchgate.netsci-hub.se |

| PI-COF-5 | PMDA, tetra(4-aminophenyl)methane (TAPM) | Solvothermal | Not specified (3D COF) | Not specified | 160 | 5 days | researchgate.netsci-hub.se |

| Imide COFs | Various amine and anhydride (B1165640) precursors | Ionothermal | ZnCl₂ or Eutectic Salt Mixtures | ZnCl₂ | 280-300 | Hours | nih.govuni-muenchen.de |

Note: This table provides representative examples and conditions may vary slightly across different studies.

Data Table: Structural and Porosity Data for this compound

| Property | Value | Measurement Method | Ref. |

| BET Surface Area | 1297 m²/g | N₂ adsorption-desorption | mdpi.com |

| Thermal Stability | >500 °C | Thermogravimetric Analysis | mdpi.com |

| Topology | Hexagonal | PXRD analysis & Simulation | mdpi.comresearchgate.net |

| Stacking Mode | Likely AA eclipsed (in 2D) | PXRD analysis & Simulation | researchgate.netrsc.org |

| Interlayer Distance | 3.33 Å (for a related PI-COF) | HRTEM | researchgate.net |

| Pore Size | Not explicitly stated for this compound in search results, but related PI-COFs show micropores (<2 nm) or mesopores (2-50 nm) depending on building blocks. mdpi.comoaepublish.com | N₂ adsorption-desorption (BJH or NLDFT model) | rsc.org |

Spectroscopic Probes for Covalent Linkages and Local Environments (e.g., Solid-State Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)

Spectroscopic methods are crucial for confirming the formation of covalent bonds and elucidating the local chemical environments within this compound. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly 13C CP/MAS NMR, is a powerful technique for structural characterization at the atomic level in solid materials like COFs nih.govresearchgate.net. It provides valuable insights into the local environment of nuclei and short-range order, helping to confirm the successful formation of imide linkages characteristic of polyimide COFs rsc.orgresearchgate.netoaepublish.com.

Fourier Transform Infrared (FT-IR) spectroscopy is widely used to identify the functional groups present and confirm the formation of covalent bonds in COFs and polyimides rsc.orgnih.govresearchgate.net. Changes in vibrational modes observed in FT-IR spectra can indicate the successful transformation of precursor functional groups into the expected linkages of the framework, such as the characteristic stretching vibrations of C=O bonds in imide rings researchgate.netoaepublish.com. FT-IR can also be sensitive to crystal structure modifications and conformational changes researchgate.net.

Raman spectroscopy complements FT-IR by providing information about molecular vibrations based on inelastic scattering of photons acs.org. It is an effective analytical method for structural characterization and can reveal specific vibrational modes associated with the framework structure oaepublish.comacs.orgresearchgate.net. For instance, Raman spectroscopy has been used to demonstrate the formation of structures like polyacetylene within COFs through characteristic C=C and C-C stretching vibrations oaepublish.com. The technique can also be performed down to very low wavenumbers, covering the terahertz region, and water is a weak Raman scatterer, which is advantageous when studying interactions in aqueous environments acs.org.

Microscopic Investigations of Framework Architecture and Particle Morphology (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy, High-Resolution Transmission Electron Microscopy)

Microscopic techniques provide visual evidence of the morphology, particle shape, and internal structure of this compound. Scanning Electron Microscopy (SEM) is used to examine the surface morphology and particle size distribution of the synthesized material researchgate.net. SEM fractography can also be employed to study fracture surfaces and understand interactions within composite materials involving COFs the-innovation.org.

High-Resolution Transmission Electron Microscopy (HRTEM) provides atomic-level resolution, enabling the visualization of lattice fringes and the arrangement of layers within the COF structure researchgate.netmdpi.comresearchgate.netgatan.com. HRTEM images and their corresponding Fast Fourier Transforms (FFT) can confirm the crystalline nature of the material and provide information about layer stacking and crystal structure symmetry researchgate.netmdpi.com. Despite the beam sensitivity of organic materials, low-dose HRTEM techniques can be employed to minimize damage and obtain detailed structural information rsc.orggatan.com.

Methodologies for Pore Structure Analysis (e.g., Gas Adsorption Isotherms for pore size distribution, Mercury Intrusion Porosimetry for macro/mesopores)

Characterizing the pore structure is essential for understanding the potential applications of this compound in areas like gas storage, separation, and catalysis researchgate.netnih.gov. Gas adsorption isotherms, typically using nitrogen at low temperatures, are a primary method for determining the specific surface area and pore size distribution of porous materials like COFs rsc.orgcurtin.edu.auifpenergiesnouvelles.frresearchgate.net. The Brunauer-Emmett-Teller (BET) method is commonly applied to calculate the specific surface area from the adsorption data rsc.orgresearchgate.net. The Barrett-Joyner-Halenda (BJH) model is often used to derive pore size distributions from the desorption branches of the isotherms rsc.orgresearchgate.net. Samples are typically degassed under vacuum at elevated temperatures before measurement to remove adsorbed species rsc.org. Gas adsorption is particularly effective for characterizing micropores and mesopores curtin.edu.aupsu.edu.

Mercury Intrusion Porosimetry (MIP) is another technique used for pore structure analysis, particularly suitable for characterizing larger pores, including macropores and some mesopores curtin.edu.auifpenergiesnouvelles.frresearchgate.netpsu.edushimadzu.co.jp. This method involves forcing a non-wetting liquid (mercury) into the pores under increasing pressure psu.edushimadzu.co.jp. The volume of mercury intruded as a function of applied pressure provides information about pore volume and pore size distribution psu.edushimadzu.co.jp. MIP can measure pore diameters over a wide range shimadzu.co.jp. While gas adsorption and mercury intrusion porosimetry can provide complementary information about pore structure, they probe different pore size ranges and have different mechanisms of pore filling curtin.edu.auifpenergiesnouvelles.frresearchgate.netpsu.edu.

Thermal Stability Assessment Protocols (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

The thermal stability of this compound is a critical property for determining its suitability for applications that involve elevated temperatures researchgate.netacs.org. Thermogravimetric Analysis (TGA) is a widely used technique to assess thermal stability by measuring the weight loss of a material as a function of increasing temperature oaepublish.comresearchgate.netnih.govmdpi.comrsc.orgmdpi.comresearchgate.net. TGA curves indicate the temperature at which decomposition begins (onset temperature) and the rate and extent of weight loss, providing information about the material's thermal degradation behavior nih.govmdpi.commdpi.comresearchgate.net. PI-COFs and other polyimides generally exhibit high thermal stability, with significant weight loss often occurring above 400 °C nih.govmdpi.comrsc.orgresearchgate.net.

Differential Scanning calorimetry (DSC) is often used in conjunction with TGA to study the thermal transitions of materials nih.govmdpi.comrsc.orgmdpi.comresearchgate.net. DSC measures the heat flow into or out of a sample as its temperature is changed nih.govmdpi.com. This technique can identify thermal events such as glass transitions (Tg), melting points, and decomposition processes, providing additional information about the material's thermal behavior and stability nih.govmdpi.comrsc.orgmdpi.comresearchgate.net. The glass transition temperature, for instance, indicates the temperature range over which an amorphous material transitions from a rigid glassy state to a more flexible rubbery state nih.govrsc.orgresearchgate.net.

Here is a summary of typical characterization data points for polyimide-based materials, illustrating the type of data obtained from these techniques. Specific values for this compound would be determined through direct experimental measurements.

| Technique | Property Measured | Typical Information for PI-COFs/Polyimides |

| Solid-State NMR | Local chemical environment, structure | Confirmation of imide linkages, structural motifs. |

| FT-IR Spectroscopy | Functional groups, bond formation | Identification of characteristic imide stretches, confirmation of linkages. |

| Raman Spectroscopy | Molecular vibrations, structure | Confirmation of framework structure, presence of specific bonds. |

| SEM | Surface morphology, particle shape | Visualization of particle shape (e.g., nanoplates), size distribution. |

| TEM | Internal structure, morphology | Examination of particle shape and internal features. |

| HRTEM | Crystalline structure, lattice fringes | Confirmation of crystallinity, layer stacking, lattice parameters. |

| Gas Adsorption (N₂ isotherm) | Surface area, pore size distribution | BET surface area, pore volume, micropore/mesopore size distribution. |

| Mercury Intrusion Porosimetry | Pore volume, pore size distribution | Characterization of larger pores (meso/macropores). |

| TGA | Thermal decomposition temperature | Onset of weight loss, decomposition stages, residual mass. |

| DSC | Thermal transitions | Glass transition temperature (Tg), decomposition events (endo/exothermic). |

Theoretical and Computational Investigations of Pi Cof 2

Quantum Mechanical Approaches for Electronic Structure and Bonding Analysis

Quantum mechanical methods, such as Density Functional Theory (DFT), are crucial for understanding the electronic structure and chemical bonding within PI-Cof-2. These calculations can reveal details about the distribution of electrons, the nature of chemical bonds, and the energetic stability of the framework.

Density Functional Theory (DFT) Calculations for Ground State Properties and Energetics

DFT calculations are widely used to investigate the ground state properties and energetics of materials like this compound doi.orgresearchgate.netacs.org. These calculations can provide information on the optimized geometry of the framework, the stability of different structural configurations, and the energy associated with various interactions. For PI-COFs, DFT calculations have been performed on molecular fragments to understand their electronic properties doi.org. These calculations often involve optimizing geometries using hybrid functionals and specific basis sets doi.org.

Prediction of Electronic Band Structure and Charge Carrier Transport Pathways

Understanding the electronic band structure of this compound is essential for evaluating its potential in applications involving charge transport, such as in electronic devices or energy storage rsc.orgwikipedia.orgresearchgate.net. DFT calculations can predict the electronic band structure, revealing whether the material is a conductor, semiconductor, or insulator, and providing insights into the movement of charge carriers rsc.orgrsc.org. Studies on PI-COFs have shown that the electronic properties, including band gaps, can be tuned, and that photogenerated electron-hole pairs can be efficiently separated through intra- and intermolecular charge-transfer mechanisms rsc.org. The localization of charge carrier wave functions on specific units within the framework has also been investigated using DFT rsc.org.

Molecular Simulations for Structural Prediction and Interfacial Phenomena

Molecular simulations, including Grand Canonical Monte Carlo (GCMC) and classical Molecular Dynamics (MD), are employed to study the structural aspects of this compound and its interactions with guest molecules tandfonline.comrsc.orgnih.govnih.govacs.org. These methods are particularly well-suited for investigating adsorption behavior, diffusion processes, and the dynamics of guest species within the COF pores.

Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption Behavior Modeling

GCMC simulations are a powerful technique for modeling the adsorption behavior of gases and other molecules within porous materials like this compound tandfonline.comrsc.orgnih.govacs.org. These simulations can predict adsorption isotherms, capacities, and selectivities for different guest molecules under varying temperature and pressure conditions tandfonline.comnih.govacs.org. Studies using GCMC have investigated the adsorption of gases like CO2 and CH4 in PI-COFs, providing insights into their potential for gas separation applications tandfonline.com. The influence of framework properties, such as pore size and functional groups, on adsorption can be explored through GCMC simulations tandfonline.comrsc.org.

Molecular Dynamics (MD) Simulations for Diffusional Processes and Guest Interactions

MD simulations are used to study the dynamic processes occurring within this compound, such as the diffusion of guest molecules and their interactions with the framework tandfonline.comnih.govfigshare.comfrontiersin.org. By simulating the movement of atoms and molecules over time, MD can provide information on diffusion coefficients, transport pathways, and the nature of host-guest interactions tandfonline.comnih.govfigshare.com. MD simulations have been applied to study the diffusion of molecules like acetonitrile (B52724) and chloroform (B151607) in PI-COFs, revealing the influence of factors like framework crystallinity and pore structure on diffusion rates nih.govfigshare.com. These simulations can also help understand drug release mechanisms from COF structures rsc.org.

Data Tables:

Based on the search results, specific quantitative data for this compound from computational studies can be presented in tables.

| Property | Value (this compound) | Method/Condition | Source |

| BET Surface Area (m²/g) | 1175 | N₂ adsorption/desorption | rsc.org |

| Pore Size (nm) | 1.5 to 3.5 | NLDFT from N₂ adsorption | rsc.org |

| Pore Size Distribution (nm) | 3.7 | N₂ adsorption/desorption | doi.org |

| Theoretical Capacity (mAh/g) | 192 | Calculated from repeating unit | doi.org |

| Conductivity (S m⁻¹) | 1.6 x 10⁻³ | Current-voltage curves (CoPc-PI-COF-2) | acs.org |

Note: Some data might be for related PI-COF structures (e.g., PI-3-COF, CoPc-PI-COF-2) where specific data for this compound was not explicitly available in the snippets for that property.

Detailed Research Findings:

DFT calculations on molecular fragments of PI-COFs have been performed to understand their electronic properties, utilizing methods like B3LYP functional with the 6-31G(d) basis set. doi.org

Electronic band structure calculations for PI-COFs indicate that the conduction band and valence band wave functions are localized on different structural units, facilitating charge transfer. rsc.org

PI-COFs exhibit narrow band gaps, allowing for excitation and the formation of electron-hole pairs under light irradiation. rsc.org

GCMC and MD simulations have been used to investigate the adsorption and diffusion of gases like CO2 and CH4 in PI-COFs, showing promising adsorption selectivities. tandfonline.com

Molecular dynamics simulations have shown that the diffusion coefficients of guest molecules in PI-COFs can increase with pore size and are less dependent on the presence of -NH2 groups. tandfonline.com

Simulations of acetonitrile and chloroform diffusion in PI-3-COF (a related PI-COF) have revealed anisotropic diffusion and reduced self-diffusion compared to the bulk liquid, influenced by framework crystallinity and porosity. nih.govfigshare.com

GCMC simulations have been applied to study CO2/H2 separation in various COFs, including PI-COFs, demonstrating their potential as adsorbents. nih.govacs.org

Computational studies support that the electronic properties of PI-COFs can be tuned for applications like photocatalysis. rsc.org

Modeling of Host-Guest Interactions within this compound Pore Channels

Modeling host-guest interactions within the pore channels of this compound is crucial for understanding its potential in applications such as adsorption, separation, and drug delivery rsc.orgchemrxiv.org. These interactions are primarily governed by non-covalent forces, including hydrogen bonding, π-π stacking, and electrostatic interactions .

Computational studies, such as molecular docking and DFT calculations, have been used to investigate the interactions between COFs and various guest molecules nih.govchemrxiv.org. For instance, studies on other PI-COF variants like PI-COF-4 and PI-COF-5 have explored their interactions with drug molecules, revealing a relationship between computed host-guest interaction energies and experimental drug release profiles chemrxiv.orgresearchgate.net. While specific detailed studies focusing solely on host-guest interactions within the pore channels of this compound were not extensively detailed in the search results, the general principles and computational techniques applied to similar COFs are relevant.

The pore size distribution of this compound, experimentally determined to be in the range of 1.5 to 3.5 nm and consistent with theoretical predictions, is a critical factor influencing host-guest interactions rsc.org. The ordered channel structure and tunable pore size of COFs allow for selective adsorption of molecules based on size and shape ruixibiotech.comresearchgate.net.

Interactions between guest molecules and the internal surface of the COF pores, including interactions with the imide linkages present in PI-COFs, can significantly influence adsorption capacity and selectivity mdpi.comresearchgate.net. Theoretical studies on other COFs have shown that π-π interactions and other non-covalent forces play a significant role in the adsorption of guest molecules nih.govoup.com.

Computational Design Principles for this compound Analogs and Derivatives

Computational design principles are extensively used to tailor the properties of COFs by modifying their structure, including the choice of monomers and linkages rsc.orgacs.org. For PI-COFs, which are formed by the reaction of dianhydrides and amines, the specific monomers used dictate the resulting topology, pore size, and functionality researchgate.netmdpi.com.

The design of this compound itself, synthesized from pyromellitic dianhydride and TAPB, results in a 2D hexagonal framework with specific pore characteristics researchgate.netrsc.org. Computational studies can explore how altering the amine or dianhydride building blocks could lead to PI-COF analogs with modified pore sizes, shapes, and chemical functionalities, potentially enhancing their performance for specific applications researchgate.netacs.org.

For example, using different C3-symmetric amines with varying sizes, as seen in the synthesis of PI-COF-1, this compound, and PI-COF-3, leads to different pore sizes researchgate.netrsc.org. Computational modeling can predict the structural outcome and properties of such variations before experimental synthesis researchgate.net.

Computational design also involves considering the electronic properties of the framework, which are influenced by the π-conjugation within the COF structure acs.orgscm.com. DFT calculations can predict the electronic band structure and charge transport properties of PI-COF analogs, which is relevant for applications in electronics and photocatalysis rsc.orgarizona.edu.

Furthermore, computational methods can help predict the stability of designed PI-COF analogs under various chemical and thermal conditions, guiding the synthesis of more robust materials acs.org. The ability to predict host-guest interactions computationally also feeds into the design process, allowing for the rational design of PI-COF derivatives optimized for the adsorption or separation of specific target molecules chemrxiv.orgresearchgate.net.

Computational studies on COFs have also explored the impact of linkage modulation on functional properties and robustness acs.org. For PI-COFs, this would involve investigating the effect of different imide-forming reactions or incorporating additional functional groups into the monomers.

The use of computational screening approaches allows for the rapid evaluation of a large number of hypothetical COF structures, including PI-COF analogs, to identify promising candidates for specific applications like gas separation acs.org.

Here is a table summarizing some computational findings related to COFs, which provides context for the types of studies applicable to this compound:

| Study Focus | Computational Methods Used | Key Findings (General to COFs) | Relevant to this compound | Source |

| Host-Guest Interactions (Drugs) | Molecular Docking, DFT | Correlation between computed interaction energies and experimental drug release; role of non-covalent interactions (π-π) | Applicable to modeling drug interactions within this compound pores. | chemrxiv.orgresearchgate.net |

| Gas Separation | GCMC, DFT, High-throughput screening | Prediction of adsorption capacities and selectivities for various gases; identification of promising COFs for gas separation | Relevant to evaluating this compound for gas adsorption/separation applications. | acs.org |

| Electronic Properties | DFT | Prediction of band gaps and charge transport properties; influence of π-conjugation and stacking | Applicable to understanding the electronic behavior of this compound and its derivatives. | arizona.eduscm.com |

| Adsorption Mechanism (Iodine) | Not specified, but implies theoretical analysis | Interaction with imine bonds and pore channels; combination of physical and chemical adsorption | Relevant to understanding how this compound interacts with guest molecules. | mdpi.com |

| Structural Stability and Design | DFT, Molecular Dynamics | Understanding relationships between chemical structure, geometric structure, and electronic structure; predicting growth | Applicable to designing and predicting properties of this compound analogs. | arizona.eduacs.org |

Mechanistic Studies and Functional Exploration of Pi Cof 2

Investigation of Gas Adsorption and Separation Mechanisms

The porous nature and chemical composition of PI-COF-2 make it a candidate for gas adsorption and separation applications. mdpi.comacs.org The mechanisms governing these processes involve specific interactions between gas molecules and the COF framework.

Elucidation of Adsorption Sites and Binding Energies

Adsorption in porous materials like this compound occurs at specific sites within the framework. These sites are typically regions where gas molecules experience attractive forces from the surrounding COF atoms. The strength of these interactions is quantified by the binding energy. mdpi.com

In COFs, potential adsorption sites can include the pore walls, which may contain functional groups designed to interact favorably with target gas molecules, and the spaces between the stacked layers of the 2D framework. mdpi.comfrontiersin.org Computational studies, such as Density Functional Theory (DFT) calculations, are employed to identify these binding sites and calculate the associated binding energies. mdpi.com The chemical structure of the building blocks and the arrangement of the COF layers significantly influence the nature and distribution of these sites. frontiersin.org

Kinetic and Thermodynamic Aspects of Gas Uptake and Selectivity

Gas uptake and selectivity in porous materials are governed by both kinetic and thermodynamic factors. nih.gov Thermodynamic selectivity is related to the preferential adsorption of one gas over another at equilibrium, often influenced by stronger binding interactions between the COF and the preferred gas molecule. nih.govacs.org Kinetic selectivity, on the other hand, arises from differences in the diffusion rates of gas molecules within the pores, where smaller molecules or those with weaker interactions might diffuse faster. nih.gov

For PI-COFs, studies have investigated their CO2 adsorption capabilities. acs.org The pore sizes, which can be controlled by the selection of building blocks, play a role in determining the gas uptake capacity. frontiersin.org Materials with pore sizes approaching the kinetic diameter of gas molecules can exhibit enhanced uptake. acs.org The incorporation of specific functional groups onto the pore walls can also enhance the affinity and selectivity for certain gases, such as CO2. frontiersin.orgacs.org

Data on CO2 adsorption capacity for different polyimide COFs, including those structurally related to this compound, highlight the variability in performance based on structural differences. acs.org

Pore Confinement Effects on Molecular Interactions

The confined environment within the pores of COFs can significantly influence molecular interactions. nih.govsci-hub.red This confinement can lead to a precise arrangement and orientation of guest molecules, affecting their behavior compared to the bulk phase. nih.gov

In the context of gas adsorption, pore confinement can modulate the local concentration of reactants and influence the interactions between adsorbed gas molecules and the pore walls. nih.govsci-hub.red This effect is particularly relevant in small-pored COFs where guest molecules are in close contact with the pore surfaces. sci-hub.red The spatial constraints and interactions within the pores can impact diffusion pathways and rates, contributing to kinetic selectivity in gas separation. nih.govnih.gov Studies on related COFs have shown that pore size and structure can dictate the diffusion behavior of guest molecules, with anisotropic diffusion observed in well-ordered 1D pore channels. nih.gov

Catalytic Activity and Reaction Pathway Analysis within this compound Frameworks

Beyond gas adsorption, this compound and related polyimide COFs have been explored for their catalytic properties, particularly in heterogeneous and photocatalytic reactions. rsc.orgnih.govacs.org

Characterization of Active Sites and Catalytic Cycles

Catalytic activity in COFs often stems from active sites integrated within or supported by the framework. These sites can be inherent to the organic structure of the COF or introduced through the incorporation of metal ions or complexes. rsc.orgchinesechemsoc.orgrsc.org For PI-COFs, particularly in the context of CO2 reduction, the integration of metal centers like cobalt phthalocyanine (B1677752) (CoPc) or single nickel sites has been investigated. rsc.orgresearchgate.netnih.govrsc.org

These metal centers act as catalytic sites for the activation and conversion of substrates like CO2. nih.govrsc.orgsemanticscholar.org The COF framework serves not only as a support but also influences the electronic properties and provides a specific microenvironment that can enhance catalytic performance. rsc.orgnih.govrsc.org Characterization techniques and theoretical calculations, such as DFT, are used to understand the nature of these active sites and the proposed catalytic cycles. rsc.org For instance, in CO2 reduction, the formation of intermediate species and the electron transfer pathways are crucial aspects of the catalytic cycle analysis. rsc.orgrsc.org

Heterogeneous Catalysis and Photocatalysis Principles

This compound can function as a heterogeneous catalyst, where the catalytic reaction occurs at the interface between the solid COF catalyst and the reactants in a different phase. acs.orgresearchgate.net The porous structure allows for the diffusion of reactants to the active sites and products away from them. mdpi.com The stability of the COF framework ensures that the catalytic sites are immobilized, preventing leaching and facilitating recyclability. acs.orgmdpi.com

In photocatalysis, this compound can act as a photosensitizer, harvesting light energy to generate charge carriers (electrons and holes) that drive the catalytic reaction. nih.govrsc.orgacs.org The π-conjugated structure of the COF backbone facilitates light absorption and the separation and transport of these photogenerated charges. chinesechemsoc.orgrsc.orgacs.org When combined with catalytic sites, such as single metal atoms, the photogenerated electrons can be transferred to these sites to initiate the catalytic cycle. nih.govrsc.orgsemanticscholar.org The efficiency of photocatalysis is influenced by factors such as light absorption capacity, charge separation efficiency, and the effective transfer of charges to the active sites. chinesechemsoc.orgrsc.org The pore environment can also play a role in concentrating reactants near the active sites and influencing selectivity. nih.govacs.org

Studies have shown that the performance of PI-COFs in photocatalytic CO2 reduction can be influenced by the specific structural design and the nature of the integrated catalytic sites. nih.govacs.org For example, different PI-COF structures have shown varying levels of activity and selectivity for CO production. nih.govacs.org

Table 1: Selected CO2 Adsorption Data for Polyimide COFs

| COF Type | Temperature (K) | Pressure (bar) | CO2 Uptake (wt%) | CO2 Uptake (cm3/g) | Source |

| TPE-COF-I | 273 | 1 | 13.4 | 68.6 | frontiersin.org |

| TPE-COF-I | 298 | 1 | 7.38 | 37.8 | frontiersin.org |

| TPE-COF-II | 273 | 1 | 23.2 | 118.8 | frontiersin.org |

| [MeOAc]50-H2P-COF | 298 | 1 | 4.7 | - | frontiersin.org |

| [MeOAc]50-H2P-COF | 273 | 1 | 8.8 | - | frontiersin.org |

| [EtNH2]50-H2P-COF | 298 | 1 | 8.2 | - | frontiersin.org |

| [EtNH2]50-H2P-COF | 273 | 1 | 15.7 | - | frontiersin.org |

Table 2: Photocatalytic CO2 Reduction Performance of PI-COFs with Ni Sites

| Catalyst | Product | Production Rate (μmol g–1) | Selectivity (%) | Reaction Time (h) | Source |

| PI-COF-TT | CO | 1933 | 93 (vs H2) | 4 | nih.govacs.orgnih.gov |

| PI-COF-1 | CO | Relatively low | - | - | nih.gov |

| This compound | CO | Relatively low | - | - | nih.gov |

Mass Transport and Diffusion Limitations in Catalytic Processes

Mass transport and diffusion limitations are critical factors influencing the efficiency of catalytic processes within porous materials like this compound. The intrinsic porosity and pore structure of covalent organic frameworks (COFs), including this compound, play a significant role in facilitating or hindering the movement of reactants and products to and from the active catalytic sites. While COFs generally possess high surface areas and well-defined pore channels, the size and connectivity of these pores can introduce diffusion limitations, particularly for bulkier molecules or in certain reaction environments rsc.orgacs.org.

The presence of primarily micropores or small mesopores in some COFs can impede mass transport through the material, thereby limiting the accessibility of abundant active sites located within the framework rsc.org. This can be a significant challenge for chemical reactions occurring on electrode surfaces or within the bulk of the material rsc.org. To overcome these limitations, strategies such as introducing hierarchical porosity, which includes larger meso- and macropores alongside micropores, have been explored in COF design rsc.org. Hierarchical porous systems can provide unhindered mass transport pathways to and from the electrode surface while the micropores offer large surface areas for fast surface reactions rsc.org.

In catalytic processes involving gaseous substrates, mass transfer efficiency can be significantly improved when gas molecules are adsorbed into the permanent pores of a porous material. This can minimize or circumvent the limitations imposed by the diffusion of gaseous substrates to the catalyst surface, which is particularly relevant in gas-liquid interface multiphase catalytic reactions oup.com. The dynamic adjustment of pore cavities in response to external gas pressure changes can further facilitate the mass transfer of gas molecules during catalysis oup.com.

Identifying mass transport limitations in catalytic systems involving porous materials can be achieved through various experimental methods. Varying the flow rate of reactants and observing the effect on the reaction rate can help determine if external diffusion is a limiting factor . Changing the size of catalyst particles can also provide insights into internal diffusion limitations, as smaller particles generally reduce internal diffusion resistance .

Energy Storage and Conversion Mechanisms in this compound

This compound, as a polyarylimide covalent organic framework, has demonstrated potential as an electrode material in energy storage devices, particularly in rechargeable batteries. nih.govresearchgate.netnih.gov Its performance in these applications is closely linked to its structural features, including well-organized pore channels, accessible redox-active sites, and the ability to facilitate ion diffusion and charge transport. nih.gov

Elucidation of Ion Intercalation and Charge Transport Pathways

The energy storage mechanisms in this compound often involve the intercalation or insertion of guest ions from the electrolyte into the framework structure. nih.govrsc.org The well-organized pore channels inherent to PI-COFs facilitate the accessibility of internal redox-active groups and enable efficient ion diffusion with a low energy barrier. nih.gov In layered 2D COFs like this compound, the strong interlayer π-π interactions create one-dimensional nanoporous channels that serve as pathways for facile ion percolation during electrochemical processes. nih.gov Functional groups decorating the walls of these nanochannels can further enhance interactions with guest ions from the electrolyte under an applied potential. nih.gov

Redox Activity of the this compound Framework and Building Blocks

The energy storage capacity of this compound is primarily attributed to the reversible redox reactions occurring within its framework and on its building blocks. Polyimide COFs, such as this compound, are considered emerging electrode materials because they can undergo intrinsic redox reactions by changing the charge state of their electroactive sites. nih.gov

The imide carbonyl groups within the PI-COF structure have been identified as key redox-active sites. nih.gov In the context of Zn-ion batteries, these carbonyl groups can reversibly form negatively charged enolates, clarifying a two-step Zn2+-storage mechanism. nih.gov The nature, density, proximity, and orientation of the redox-active functional groups present on the pore walls significantly impact the performance of COF-derived electrodes. acs.orgresearchgate.net

Introducing electronically active segments into the COF backbone through modular design allows for enriching the framework with multiple redox centers per repeating unit. researchgate.net This strategy can lead to the fabrication of high-performance electrode materials. researchgate.net The redox behavior of COFs in batteries is influenced by the type of organic redox centers involved in charge transfer. acs.org

Electrolyte-Framework Interactions and Their Influence on Performance

The pore size of the COF is a critical factor influencing electrolyte interactions and subsequent performance. Optimal pore diameters facilitate the facile percolation of ions and the accessibility of redox centers for interaction with the electrolyte. acs.org However, COFs with small pore sizes can sometimes restrict the mass transfer of electrolyte ions, hindering performance. acs.org

The incorporation of functional groups within the COF pores can facilitate the dissociation of electrolyte salts and result in higher ion migration numbers. rsc.org In COF-based solid electrolytes, the uniform nanochannel structure can restrict the movement of the electrolyte within the pores, potentially influencing ion transport mechanisms. rsc.org The interaction between ions from the electrolyte and the functional groups on the pore surface provides highly ordered and easily accessible interaction sites, which is beneficial for understanding and optimizing battery performance. nih.gov

The design of COFs with specific pore sizes, spatial structures, and charge properties can be topologically controlled through the periodic connection and arrangement of preformed building blocks, allowing for tailored interactions with electrolytes. rsc.org

Sensing Mechanisms and Analyte Recognition in this compound

This compound, like other covalent organic frameworks, holds promise as a material for chemical sensing due to its porous structure, high surface area, and tunable properties. rsc.orgmdpi.com The ability of COFs to selectively adsorb analytes and undergo detectable changes in their properties upon interaction forms the basis of their sensing mechanisms. rsc.orgmdpi.com

Chemosensory Responses and Signal Transduction Pathways

Chemosensory responses in this compound-based sensors involve the recognition of specific analytes, leading to a measurable signal transduction event. The porous structure of COFs allows for the selective adsorption and enrichment of analytes within their pores. mdpi.comencyclopedia.pub Designing COFs with suitable pore shapes, sizes, and incorporating specific binding sites are key aspects for achieving selective analyte recognition. mdpi.comencyclopedia.pub

Signal transduction in COF-based sensors can manifest through various mechanisms, including changes in optical or electrical properties upon analyte adsorption. rsc.orgmdpi.comencyclopedia.pub Fluorescence change, encompassing both enhancement ("turn on") and quenching ("turn off"), is a frequently utilized signal transduction mechanism in COF-based sensors. encyclopedia.pub This change in fluorescence can be induced by non-covalent interactions between the COF and the analyte, which perturb the electronic transitions responsible for fluorescence. mdpi.com Mechanisms such as photo-induced electron transfer (PET), fluorescence resonance energy transfer (FRET), intramolecular charge transfer (ICT), aggregation-induced emission (AIE), inner filter effect (IFE), and excited-state intramolecular proton transfer (ESIPT) have been developed for fluorescence-based COF sensors. nih.gov

In PET, electron transfer between the COF (as donor or acceptor) and the analyte, induced by light, leads to a change in fluorescence emission. nih.gov FRET involves energy transfer between a donor fluorophore in the COF and an acceptor analyte (or vice versa) when they are in close proximity. nih.gov ICT is based on the principle of intramolecular charge transfer within the COF structure, where analyte interaction affects this process and subsequently alters fluorescence emission. nih.gov

Besides fluorescence, other detectable signals can be produced by analyte adsorption, including changes in color (chromism), capacitance, and conductivity. rsc.orgmdpi.comencyclopedia.pub Color changes can result from the analyte disturbing electronic transitions or inducing isomerization of groups on the COF skeleton. mdpi.com Changes in capacitance and conductivity upon analyte adsorption also offer a means for quantitative measurement of analyte concentration. encyclopedia.pub

Chemosensory signal transduction, in a broader biological context, involves the conversion of chemical cues into intracellular messengers that provide information about the chemical environment. uvm.edu While this biological definition differs from the mechanisms in synthetic materials like this compound, the core principle of a chemical stimulus triggering a detectable response through a signal transduction pathway is analogous. In synthetic systems, the "signal transduction pathway" refers to the physical and chemical processes within the material that translate analyte binding into a measurable signal.

The performance of COF-based sensors, including their sensitivity and selectivity, is influenced by the structure-property correlations of the COF, the nature of the analyte-material interaction, and the efficiency of the signal transduction mechanism. rsc.org

Selective Recognition of Target Analytes

The precise structural control and chemical tunability of COFs, including this compound, enable their application in the selective recognition of target analytes. This selectivity is often achieved by incorporating specific recognition sites or functional groups within the COF structure during synthesis or through post-synthetic modification chinesechemsoc.orgmdpi.com. These functional groups can engage in various non-covalent interactions with target molecules, such as π–π affinity, hydrophobic effects, hydrogen bonding, and donor–acceptor interactions, facilitating selective binding and capture chinesechemsoc.org.

The tunable pore structure of COFs also plays a crucial role in selective recognition by allowing size and shape exclusion of non-target molecules nih.gov. By carefully selecting the building blocks, the pore environment of COFs can be tailored to favor the adsorption and interaction with specific analytes, ranging from gases and ions to larger biomolecules chinesechemsoc.orgmdpi.comcase.edu. While specific detailed research findings on the selective recognition capabilities solely of this compound were not extensively detailed in the search results, its nature as a COF with a defined porous structure and the potential for functionalization positions it as a material capable of selective interactions based on these established principles for COFs.

Exploratory Applications in Advanced Materials Science

This compound, like other COFs, is being explored for its potential in various advanced materials science applications, particularly in areas such as bioimaging probes and membrane separations nih.govnih.govnih.gov. The inherent properties of COFs, including high surface area, tunable porosity, and chemical stability, contribute to their suitability for these applications.

One area of exploration is in the development of bioimaging probes. Fluorescent COFs are particularly promising for bioimaging due to their intrinsic luminescence properties, large surface area, and adjustable pore sizes . These features allow for potential encapsulation or integration of imaging agents and facilitate interactions with biological targets. Functionalization of the COF pores or surface can further enhance their targeting and imaging capabilities .

In the field of membrane separations, COFs have demonstrated significant potential as materials for highly selective and permeable membranes tandfonline.com. Their ordered crystalline structures and tunable pore sizes offer advantages over conventional membrane materials for applications such as gas separation and liquid purification tandfonline.com. The high surface area and well-defined channels within COFs can facilitate efficient transport of target molecules while rejecting others based on size, shape, or chemical affinity.

Fundamental Principles of Encapsulation and Controlled Release (Conceptual)

The application of this compound in areas like drug delivery or as carriers for functional molecules relies on the fundamental principles of encapsulation and controlled release. COFs, with their high surface area and significant pore volume, serve as effective host matrices for encapsulating guest molecules nih.gov. The porous nature allows for the loading of active compounds within the internal voids and channels of the framework.

The controlled release of encapsulated substances from COFs is conceptually governed by several factors, primarily related to the interactions between the guest molecule and the COF framework, as well as the external environment. Tunable pore sizes and shapes, a key characteristic of COFs, can influence the diffusion rate of the encapsulated cargo nih.gov. Additionally, the chemical nature of the COF skeleton and pore environment can be designed to interact with the guest molecules in a way that modulates their release.

Release can also be triggered or controlled by external stimuli, such as changes in pH, temperature, or the presence of specific enzymes, depending on the lability of the linkages within the COF or the interactions between the guest and the host. By engineering the COF structure and composition, researchers aim to achieve desired release profiles, ranging from burst release to sustained or stimuli-responsive release.

Material Interactions with Biological Systems (Mechanistic)

The interaction of COF-based materials, including this compound, with biological systems is a critical aspect for applications such as bioimaging and drug delivery. Mechanistically, these interactions involve the interface between the material and biological components like cells, tissues, and biomolecules.

While COFs generally exhibit high biocompatibility, challenges related to their long-term fate, potential for degradation, and interactions with the biological microenvironment are areas of ongoing research . The surface chemistry and structural integrity of the COF play a significant role in these interactions. Surface functionalization can be employed to improve biocompatibility, reduce non-specific protein adsorption, and enable targeting of specific cells or tissues .

Interactions with biological systems can also involve the release mechanism of encapsulated cargo, where the COF structure might undergo degradation or respond to biological cues to release the loaded molecules. Understanding the mechanistic pathways of COF uptake by cells, their intracellular trafficking, and their eventual clearance or biodegradation is crucial for their safe and effective use in biomedical applications. The redox activity of certain COFs can also influence their interaction with biological species.

Data Tables

Based on reported research, the BET surface areas and synthesis yields for this compound and related PI-COFs highlight their porous nature and synthetic accessibility.

| Compound | BET Surface Area (m²/g) | Synthesis Yield (%) |

| PI-COF-1 | 1027 | 80 case.edu |

| This compound | 1297 | 82 case.edu |

| PI-COF-3 | 2346 | 63 case.edu |

Compound Names and PubChem CIDs

Structure Function Relationships and Advanced Design Principles for Pi Cof 2

Impact of Building Block Geometry and Linkage Chemistry on Framework Topology and Porosity

The geometry and symmetry of the organic building blocks play a crucial role in determining the framework topology and, consequently, the porosity of COFs. mdpi.comacs.orgnih.govchinesechemsoc.org The connectivity and angles of the building units, combined with the nature of the covalent linkages, direct the formation of specific network structures. nih.gov

For PI-COFs, the use of a C₂-symmetric dianhydride (PMDA) and a C₃-symmetric triamine (TAPB) leads to a hexagonal topology. researchgate.netmdpi.com The imide linkage connects these building blocks to form the extended 2D network. researchgate.netnih.gov The specific arrangement of these building blocks and linkages in PI-COF-2 results in a serrated stacking bnn net with adjacent sheets slightly slipped. rsc.org

Influence of Pore Environment and Functionalization on Performance Metrics

The chemical environment within the pores of a COF significantly influences its performance in various applications, such as gas adsorption, catalysis, and separation. acs.orgoaepublish.com The functional groups present on the building blocks or introduced through post-synthetic modification can interact specifically with guest molecules. acs.orgoaepublish.comoup.com

While the provided information doesn't detail specific functionalization studies of this compound, research on other COFs highlights the general principles. Pore surface engineering allows for tailoring the steric and electronic properties of the pore environment. mdpi.com Introducing specific functional groups can enhance the affinity for certain molecules, improving adsorption capacity or selectivity. oaepublish.comoup.com For instance, the polarity of the polymer surface in PI-COFs contributes to their CO₂ uptake behavior. rsc.org Cationic functionalization of COFs, for example, has been shown to improve CO₂ adsorption and enhance performance in electrocatalytic CO₂ reduction reactions. oaepublish.com

Strategies for Enhancing Framework Stability and Robustness (e.g., Chemical, Thermal, Mechanical)

PI-COFs, including this compound, are known for their exceptional thermal and chemical stability. nih.govrsc.org They exhibit high thermal stability, often exceeding 450 °C or even 500 °C in an inert atmosphere like argon. mdpi.comrsc.orgoaepublish.com This high thermal stability is attributed to the robust imide linkages and the rigid aromatic structure of the building blocks. nih.govoaepublish.com

In terms of chemical stability, PI-COFs have demonstrated resistance to common organic solvents, water, and acidic aqueous solutions. rsc.org Some COFs, including imine-linked ones (to which PI-COFs are related through the imide linkage formation), have shown stability in strong acidic and basic conditions. mdpi.comescholarship.org The inherent hydrophobicity of some COFs can also contribute to their chemical stability in aqueous environments. escholarship.org

Enhancing mechanical stability in COFs is an ongoing area of research, with factors like crystallinity and the strength of interlayer interactions playing a role. researchgate.net

Rational Design for Tunable Properties and Multi-functionality in this compound Derivatives

The modular nature of COF synthesis allows for the rational design of derivatives with tunable properties and multi-functionality by selecting different building blocks or incorporating functional groups. wikipedia.orgresearchgate.netrsc.org By changing the geometry, symmetry, or functionalization of the monomers, researchers can control the resulting framework structure, pore characteristics, and chemical properties. acs.orgresearchgate.netrsc.org

While specific this compound derivatives are not extensively detailed in the provided text, the general principle applies. The synthesis of related PI-COFs (PI-COF-1 and PI-COF-3) using the same dianhydride (PMDA) but different triamines (tris(4-aminophenyl)amine and 1,3,5-tris[4-amino(1,1-biphenyl-4-yl)]benzene, respectively) demonstrates how modifying the amine building block can lead to different COFs with varying surface areas (1027 m²/g for PI-COF-1 and 2346 m²/g for PI-COF-3, compared to 1297 m²/g for this compound). researchgate.netmdpi.com This highlights the tunability of porosity through building block selection.

The ability to incorporate redox-active centers or other functional moieties into the COF framework allows for the development of multi-functional materials for applications such as gas adsorption, catalysis, energy storage, and sensing. nih.govrsc.orgnih.gov

Correlation of Computational Predictions with Experimental Observations

Computational methods, such as density functional theory (DFT) and molecular dynamics simulations, play a vital role in understanding the structures, properties, and behavior of COFs and can be correlated with experimental observations. nih.govnih.govfrontiersin.org

For PI-COFs, DFT calculations have been used to investigate their structural characteristics, including the preferred orientation of imide bonds and the stacking arrangements of the layers. nih.gov These calculations can reveal insights into factors affecting pore width and the energetic landscape for layer sliding. nih.gov

Computational predictions of pore sizes and stacking structures can be compared with experimental data obtained from techniques like powder X-ray diffraction (PXRD) and gas adsorption measurements (e.g., BET surface area and pore size distribution analysis). rsc.orgnih.govmdpi.com For example, the experimentally determined pore sizes of PI-COFs using NLDFT have shown agreement with pore sizes predicted from theoretical crystal structures. rsc.org Molecular dynamics simulations can also be used to study the diffusion of guest molecules within the COF pores, and the simulated diffusion coefficients can be compared to experimental results from techniques like pulsed field gradient nuclear magnetic resonance (PFG-NMR). nih.gov This correlation between computational and experimental results helps validate structural models and provides a deeper understanding of the material's properties. nih.govnih.gov

Data Table: Properties of Selected PI-COFs

| COF Name | Building Blocks | Linkage | Topology | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) |

| PI-COF-1 | PMDA + Tris(4-aminophenyl)amine | Imide | Hexagonal | 1027 mdpi.com | - | >500 mdpi.com |

| This compound | PMDA + Tris(4-aminophenyl)benzene (TAPB) | Imide | Hexagonal | 1297 mdpi.com, 1175 rsc.org | 1.5-3.5 rsc.org | >450 rsc.org, >500 mdpi.com |

| PI-COF-3 | PMDA + 1,3,5-tris[4-amino(1,1-biphenyl-4-yl)]benzene | Imide | Hexagonal | 2346 mdpi.com | - | >500 mdpi.com |

Note: Pore size for PI-COF-1 and PI-COF-3 was not explicitly found in the provided snippets.

Future Directions and Research Challenges for Pi Cof 2

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of COFs, including PI-COF-2, often involves solvothermal methods that can require high temperatures, prolonged reaction times, and the use of toxic organic solvents ontosight.ainih.govsigmaaldrich.comresearchgate.netsigmaaldrich.com. These factors pose significant challenges for the widespread and environmentally conscious production of PI-COFs. Future research is critically needed to develop novel and sustainable synthetic methodologies.

Efforts are underway to explore greener alternatives to traditional solvothermal synthesis. This includes investigating the use of sustainable solvents, such as water or ethanol, although maintaining high crystallinity and porosity can be challenging in these media nih.govresearchgate.net. Microwave-assisted synthesis has shown promise in significantly reducing reaction times for some COFs, potentially offering a faster and more energy-efficient route, although its impact on the crystallinity of this compound specifically needs further investigation sigmaaldrich.comresearchgate.net. Mechanochemical synthesis, a solvent-free approach, is another avenue being explored, though achieving satisfactory crystallinity remains a hurdle sigmaaldrich.com.

A key challenge lies in identifying efficient and environmentally benign reaction conditions that yield this compound with high crystallinity, large surface area, and desired pore characteristics consistently. Understanding the structure-property relationship between the solvent system, precursors, and the resulting COF structure is crucial for rational design of sustainable synthetic routes nih.gov. Future work will focus on systematic exploration of reaction parameters, alternative catalysts, and novel linking strategies that enable more sustainable and efficient synthesis of this compound.

Integration of this compound into Hybrid Materials and Composite Systems

Integrating this compound into hybrid materials and composite systems offers a promising route to leverage its intrinsic properties while introducing new functionalities or enhancing mechanical stability. Combining COFs with polymers, carbon materials, or inorganic nanoparticles can lead to synergistic effects and broaden their application scope.

Recent studies have demonstrated the potential of incorporating COFs into polymer matrices to improve mechanical properties. For instance, the integration of COF nanocrystals with polyimide (PI) has shown significant enhancement in tensile strength, attributed to noncovalent entanglement and intimate interactions between the COF and polymer chains. Grafting PI-COFs onto carbon fibers has also been explored to enhance the mechanical and electrochemical properties of the fibers.

Future research will focus on developing controlled strategies for integrating this compound into various matrices, ensuring uniform dispersion and strong interfacial interactions. Addressing challenges related to compatibility between this compound and the host material, maintaining the porosity and crystallinity of the COF within the composite, and understanding the nature of the interface at the molecular level are crucial for designing high-performance hybrid materials. Exploring different composite architectures, such as core-shell structures or layered composites, could unlock new functionalities and applications for this compound.

Addressing Challenges in Scale-Up and Industrial Translation

Despite the promising properties of this compound and other COFs, their transition from laboratory-scale synthesis to industrial production faces significant challenges. The current synthetic methods, often relying on solvothermal reactions with long reaction times and high temperatures, are not easily scalable for cost-effective mass production sigmaaldrich.com.

Scaling up the synthesis of crystalline and porous this compound reproducibly while maintaining its desired properties is a major hurdle. This involves optimizing reaction conditions for larger volumes, designing efficient reactors, and developing purification strategies that are viable on an industrial scale. The cost of precursors and solvents also needs to be considered for economic feasibility.

Future research must focus on developing scalable synthetic methodologies, potentially exploring continuous flow processes or alternative synthesis routes that are more amenable to large-scale production. Addressing issues related to batch-to-batch reproducibility and quality control will be essential for industrial translation. Collaborative efforts between academic research and industrial partners are needed to overcome these scale-up challenges and realize the potential of this compound in commercial applications.

Unexplored Application Domains and Interdisciplinary Research Opportunities

The unique structural features, tunable porosity, and chemical stability of PI-COFs make them attractive for a wide range of applications fishersci.beresearchgate.net. While applications in gas capture, separation, and energy storage are being actively investigated, numerous unexplored application domains and interdisciplinary research opportunities exist for this compound.

Beyond established areas, this compound could find utility in emerging fields. For instance, its porous structure and potential for functionalization could be explored for applications in advanced sensing, including the detection of a wider range of analytes beyond those already investigated for COFs. The integration of this compound into membranes for challenging separations or in catalytic processes for fine chemical synthesis are other potential areas.

Q & A

Q. What foundational synthesis methods are used for PI-Cof-2, and how do reaction parameters influence its structural properties?

Methodological Answer: this compound, a covalent organic framework (COF), is synthesized via condensation reactions of boronic acid derivatives and aromatic polyols. Key parameters include:

- Reactant stoichiometry (e.g., 1:1 molar ratios for balanced crosslinking).

- Solvent choice (e.g., mesitylene/dioxane mixtures for optimal crystallinity).

- Temperature (120–150°C for dynamic covalent bonding).

- Reaction time (72–96 hours for full polymerization).

How can the PICOT framework structure research questions on this compound’s biomedical applications?

Methodological Answer: Use PICOT to define:

- Population (P): Target biomolecules (e.g., drug molecules ≤500 Da).

- Intervention (I): this compound as a drug delivery vehicle.

- Comparison (C): Existing carriers like mesoporous silica.

- Outcome (O): Improved loading efficiency and controlled release.

- Time (T): In vitro release over 24–72 hours.

Example Question: "In patients requiring sustained drug release (P), does this compound (I) compared to mesoporous silica (C) enhance payload retention (O) within a 48-hour timeframe (T)?"

Reference frameworks: PICOT ensures alignment with hypothesis-driven research .

Q. What characterization techniques validate this compound’s structural integrity and porosity?

Methodological Answer:

- Powder XRD: Confirm crystallinity and layer stacking (e.g., eclipsed vs. staggered structures) .

- BET Analysis: Measure surface area and pore size distribution.

- Thermogravimetric Analysis (TGA): Assess thermal stability up to 600°C.

- FTIR/Raman Spectroscopy: Identify functional groups and bond formation.

Best Practices: Cross-validate data using multiple techniques to address instrumental biases .

Q. How to conduct a systematic literature review on this compound’s catalytic applications?

Methodological Answer:

Define Scope: Focus on this compound’s role in heterogeneous catalysis (e.g., CO₂ reduction).

Search Strategy: Use Boolean operators (e.g., "this compound AND catalysis NOT industrial") across Scopus, Web of Science, and PubMed.

Quality Filters: Prioritize studies with full experimental reproducibility details .

Synthesis: Tabulate catalytic efficiency metrics (e.g., turnover frequency, yield).

Reference frameworks: Follow PRISMA guidelines for transparent reporting .

Advanced Research Questions

Q. How to resolve contradictions in reported adsorption efficiency data for this compound across studies?

Methodological Answer:

- Step 1: Replicate experiments under standardized conditions (e.g., 25°C, 1 atm).

- Step 2: Control for variables like humidity (e.g., use inert gas environments).

- Step 3: Apply statistical tests (e.g., ANOVA) to identify outlier datasets.

- Step 4: Use density functional theory (DFT) simulations to model adsorption mechanisms.

Reference frameworks: Address contradictions via triangulation of experimental and computational data .

Q. What strategies optimize this compound’s crystallinity and thermal stability for high-temperature applications?

Methodological Answer:

- Post-Synthetic Modification: Introduce crosslinkers (e.g., ethylene glycol) to enhance rigidity.

- Doping: Incorporate metal ions (e.g., Fe³⁺) to stabilize the framework.

- In Situ Monitoring: Use synchrotron XRD to track structural changes during synthesis.

Q. How to design a comparative study evaluating this compound against other COFs (e.g., COF-5) for gas storage?

Methodological Answer:

- Variables: Compare methane uptake at 35 bar and 298 K.

- Controls: Use identical gas adsorption measurement protocols.

- Metrics: Surface area, pore volume, and isosteric heat of adsorption.

- Statistical Analysis: Apply t-tests to determine significance (p < 0.05).

Reference frameworks: Align with COF characterization standards from seminal studies .

Q. How to ensure reproducibility in this compound synthesis across laboratories?

Methodological Answer:

- Detailed Protocols: Publish step-by-step synthesis steps, including solvent purity and equipment calibration.

- Open Data: Share raw XRD and BET data in repositories like Zenodo.

- Collaborative Validation: Engage third-party labs for independent replication.

Reference frameworks: Reproducibility guidelines from the Beilstein Journal of Organic Chemistry .

Q. What interdisciplinary approaches integrate this compound into energy storage systems?

Methodological Answer:

- Material Science: Engineer this compound/conductive polymer composites.

- Electrochemistry: Test charge-discharge cycles in Li-ion batteries.

- Computational Modeling: Predict ion diffusion pathways using molecular dynamics.

Reference frameworks: Combine methodologies from chemistry, physics, and engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.